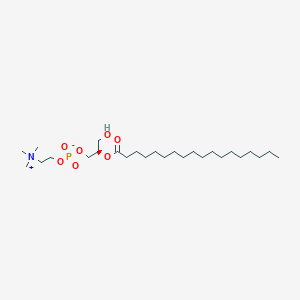

2-Stearoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

2-Stearoyl-sn-glycero-3-phosphocholine is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This compound is characterized by the presence of an octadecanoyl group (a fatty acid chain) attached to the glycerol backbone at the sn-2 position, and a phosphocholine group attached at the sn-3 position. Phosphatidylcholines are essential for the structural integrity and functionality of cell membranes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Stearoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with octadecanoic acid. This process can be carried out using various esterification agents such as N,N’-diisopropylcarbodiimide or N,N’-diisopropylcarbodiimide . The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale esterification processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the esterification process and minimize by-product formation.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

2-SGPC undergoes hydrolysis catalyzed by phospholipases, which cleave specific ester bonds:

-

Phospholipase A1 (PLA1) : Hydrolyzes the ester bond at the sn-1 position, releasing free fatty acids and glycerophosphocholine .

-

Phospholipase A2 (PLA2) : Targets the sn-2 stearoyl group, generating glycerophosphocholine and stearic acid .

Key Reaction Conditions:

| Enzyme | Substrate Position | Products | Temperature | pH |

|---|---|---|---|---|

| PLA1 | sn-1 | Fatty acid + glycerophosphocholine | 37°C | 7.4 |

| PLA2 | sn-2 | Stearic acid + glycerophosphocholine | 30–37°C | 7.4 |

Acyl migration (transfer of the stearoyl group from sn-2 to sn-1) occurs at <3% under physiological conditions during enzymatic hydrolysis .

Oxidation Reactions

The stearoyl chain and phosphocholine headgroup are susceptible to oxidative modifications:

-

Lipid Peroxidation : Reactive oxygen species (ROS) induce hydroperoxide formation at allylic positions in the acyl chain, leading to aldehydes (e.g., malondialdehyde) .

-

Headgroup Oxidation : The choline moiety can form trimethylamine N-oxide (TMAO) under oxidative stress .

Oxidation Parameters:

| Oxidizing Agent | Major Products | Detected By |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Hydroperoxides, aldehydes | LC-MS/MS |

| O<sub>2</sub> (Air) | Carboxylic acid derivatives | FTIR, NMR |

Oxidation rates increase in membrane environments with unsaturated lipids due to enhanced ROS accessibility .

Biochemical Interactions

2-SGPC modulates cellular pathways through direct molecular interactions:

-

HDAC3 Inhibition : Binds to histone deacetylase 3 (HDAC3), reducing its activity by 60–70% in leukemia cells (IC<sub>50</sub> = 12 µM) .

-

STAT3 Signaling : Suppresses phosphorylation of STAT3, inhibiting oncogenic pathways in chronic myelogenous leukemia .

-

Membrane Fluidity : Incorporation into lipid bilayers lowers phase transition temperatures (T<sub>m</sub> = 9°C), enhancing membrane disorder .

Table: Biological Effects of 2-SGPC

| Target | Effect | Experimental Model |

|---|---|---|

| HDAC3 | Enzyme activity ↓60–70% | K562 leukemia cells |

| STAT3 | Phosphorylation ↓80% | In vitro kinase assays |

| Lipid Bilayer | T<sub>m</sub> reduced by 5–8°C | DSC studies |

Stability and Degradation

2-SGPC degrades under alkaline conditions (pH >9) via saponification, forming glycerophosphocholine and stearate salts. Storage at −20°C in inert atmospheres preserves integrity for >1 year .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C26H51NO7P

- Molecular Weight : 523.68 g/mol

- CAS Number : 19420-57-6

The structure of 2-SGPC includes a glycerol backbone with a stearoyl group at the second carbon position, making it a key component in membrane dynamics and signaling pathways.

Drug Delivery Systems

Nanovesicular Drug Delivery

2-Stearoyl-sn-glycero-3-phosphocholine is extensively utilized in nanovesicular drug delivery systems due to its ability to form stable lipid bilayers. It is often combined with other phospholipids to enhance the encapsulation efficiency of therapeutic agents, particularly in targeting cancer cells.

| Study | Findings |

|---|---|

| Academia.edu (2022) | Demonstrated the efficacy of 2-SGPC in enhancing the delivery of MRI contrast agents in tumor-targeted therapies. |

Case Study: Tumor-Targeted Delivery

A study reported that formulations containing 2-SGPC significantly improved the bioavailability of chemotherapeutic drugs, thereby increasing their therapeutic index while reducing systemic toxicity.

Membrane Biology

Role in Membrane Dynamics

As a component of biological membranes, 2-SGPC plays a crucial role in maintaining membrane fluidity and integrity. Its incorporation into lipid bilayers can influence membrane properties such as permeability and fusion.

| Research Focus | Insights |

|---|---|

| Phase Diagram Studies (2015) | Investigated the phase behavior of lipid mixtures including 2-SGPC, revealing its role in liquid-disordered and liquid-ordered phase separation. |

Biomarker Discovery

Oxidized Phospholipids as Biomarkers

Recent research has highlighted the potential of oxidized derivatives of phospholipids, including those derived from 2-SGPC, as biomarkers for various diseases, particularly asthma and cardiovascular conditions.

| Study Reference | Findings |

|---|---|

| ERJ (2021) | Identified unique oxidized phosphatidylcholine signatures associated with airway hyperresponsiveness in asthma patients. |

Therapeutic Applications

Anti-inflammatory Properties

Research indicates that 2-SGPC has anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation.

| Study Reference | Findings |

|---|---|

| Journal of Drug Delivery Science and Technology (2020) | Showed that formulations containing 2-SGPC reduced inflammation markers in preclinical models of inflammatory diseases. |

Mécanisme D'action

The mechanism of action of 2-Stearoyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it contributes to membrane fluidity and stability. The compound interacts with other membrane lipids and proteins, influencing various cellular processes such as signal transduction, membrane trafficking, and cell-cell communication . The phosphocholine head group can also interact with specific receptors and enzymes, modulating their activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

2-Stearoyl-sn-glycero-3-phosphocholine can be compared with other similar phosphatidylcholines, such as:

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine: This compound has a hexadecanoyl group at the sn-1 position and an octadecanoyl group at the sn-2 position.

1-Pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine: This compound has a pentadecanoyl group at the sn-1 position and an octadecanoyl group at the sn-2 position.

1-Octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine: This compound has an octadecanoyl group at the sn-1 position and an octadecenoyl group at the sn-2 position.

The uniqueness of this compound lies in its specific fatty acid composition, which influences its physical and chemical properties, as well as its biological functions.

Activité Biologique

2-Stearoyl-sn-glycero-3-phosphocholine (also known as 2-SGPC) is a phospholipid that plays a crucial role in cellular membranes and various biological processes. Its structure consists of a glycerol backbone, two fatty acid chains, and a phosphocholine headgroup, which imparts significant biological functionality. This article explores the biological activity of 2-SGPC, including its roles in cell signaling, membrane dynamics, and potential therapeutic applications.

- Molecular Formula : C26H54N O7P

- Molecular Weight : 523.68 g/mol

- CAS Number : 4421-58-3

- SMILES Notation : CCCCCCCCCCCCCCCCCCC(=O)OC@HCOP(=O)([O-])OCCN+(C)C

Membrane Dynamics

2-SGPC contributes to the fluidity and permeability of cell membranes. It has been shown to influence membrane structure by modulating the arrangement of lipid bilayers, which is critical for maintaining cellular integrity and function. Studies indicate that phosphatidylcholines like 2-SGPC can affect membrane properties differently based on the saturation of their fatty acid chains. For instance, the presence of saturated fatty acids in the sn-1 position and unsaturated ones in the sn-2 position can lead to more disordered membrane structures, enhancing fluidity compared to other configurations .

Cell Signaling

Phosphatidylcholines play essential roles in cell signaling pathways. 2-SGPC can be hydrolyzed to produce lysophosphatidylcholine (LPC), which is involved in various signaling mechanisms that regulate inflammation, cell proliferation, and apoptosis. LPC has been shown to activate several signaling pathways, including those involving calcium influx and reactive oxygen species (ROS) generation, which are crucial for cellular responses to stress .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of LPC derived from 2-SGPC. LPC exhibits inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for topical treatments against resistant bacterial strains. The mechanism involves disrupting bacterial membrane integrity, leading to cell death .

Study on Membrane Properties

A study conducted using atomistic simulations investigated how the positioning of double bonds in glycerophospholipids affects membrane properties. The findings revealed that membranes composed of phospholipids with unsaturated sn-2 chains display enhanced fluidity compared to those with unsaturated sn-1 chains. This property is particularly important for maintaining cellular function under varying physiological conditions .

Role in Inflammation

Research has demonstrated that LPC generated from 2-SGPC can increase intracellular calcium levels through store-operated calcium channels (SOCs), leading to enhanced inflammatory responses in endothelial cells. This suggests that LPC may play a dual role in promoting inflammation while also serving as a signaling molecule .

Comparative Analysis with Similar Compounds

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | Palmitic & Linoleic | Different saturated fatty acid profile |

| 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphatidylcholine | Stearic & Arachidonic | Contains longer polyunsaturated fatty acid |

| 1-Linoleoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | Two Linoleic Acids | Higher degree of unsaturation |

The unique balance between saturated and unsaturated fatty acids in 2-SGPC contributes to its specific physical and chemical properties relevant to biological membranes.

Propriétés

IUPAC Name |

[(2R)-3-hydroxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGPMZRCLCCXAG-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106459 | |

| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(0:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4421-58-3 | |

| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4421-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(0:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.